Allanxanthone B

Description

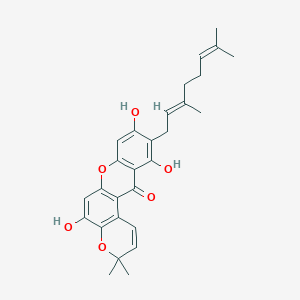

Structure

3D Structure

Properties

Molecular Formula |

C28H30O6 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

10-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,9,11-trihydroxy-3,3-dimethylpyrano[3,2-a]xanthen-12-one |

InChI |

InChI=1S/C28H30O6/c1-15(2)7-6-8-16(3)9-10-17-19(29)13-22-24(25(17)31)26(32)23-18-11-12-28(4,5)34-27(18)20(30)14-21(23)33-22/h7,9,11-14,29-31H,6,8,10H2,1-5H3/b16-9+ |

InChI Key |

VXBRNANXWNQRCY-CXUHLZMHSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C(=C3)O)OC(C=C4)(C)C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C(=C3)O)OC(C=C4)(C)C)O)C)C |

Synonyms |

allanxanthone B |

Origin of Product |

United States |

Natural Occurrence and Botanical Sourcing of Allanxanthone B

Allanxanthone A

Allanxanthone A is another prenylated xanthone (B1684191) that has been isolated from the Allanblackia genus. researchgate.netnih.gov It was first isolated from the stem bark of Allanblackia floribunda and later from Allanblackia monticola. researchgate.networldagroforestry.orgnih.govresearchgate.net Its structure was determined to be 1,3,5-trihydroxy-2-(3-methylbut-2-enyl)-4-(1,1-dimethylprop-2-enyl) xanthone. researchgate.netnih.govresearch-nexus.net It has also been identified in the stem bark of Allanblackia gabonensis. worldagroforestry.orgnih.gov

Allanxanthone C

Further studies on the methanol (B129727) extract of the stem bark of Allanblackia monticola led to the isolation of Allanxanthone C, a prenylated xanthenedione. researchgate.netnih.govjst.go.jp Its structure is 1,2-dihydro-3,6,8-trihydroxy-1,1,7-tri(3-methylbut-2-enyl)xanthen-2,9-dione. nih.govjst.go.jp In addition to the stem bark, Allanxanthone C has also been isolated from the seeds of A. monticola. dergipark.org.trthieme-connect.com

Allanxanthone D

Allanxanthone D is a xanthone derivative isolated from the stem bark of a different species within the same genus, Allanblackia gabonensis. researchgate.networldagroforestry.orgnih.govscispace.com It was characterized as 1,3,6,7-tetrahydroxy-4-(1,1-dimethylprop-2-enyl)xanthone. worldagroforestry.org Its discovery highlights the chemical diversity within the Allanblackia genus, with different species producing unique xanthone structures. researchgate.net

Allanxanthone E

Another notable xanthone isolated from Allanblackia monticola is Allanxanthone E. This compound was identified from the seeds of the plant. nih.govthieme-connect.com Its discovery, along with other xanthones, highlights the chemical diversity of A. monticola. thieme-connect.comscispace.com

Other Xanthone Derivatives

Allanblackia monticola is a prolific source of various xanthone derivatives. These compounds share a common xanthone backbone but differ in their substitution patterns, including hydroxylation, methoxylation, and prenylation. The co-occurrence of these derivatives with Allanxanthone B provides valuable insights into the biosynthetic pathways active within the plant.

| Compound Name | Plant Part | Reference |

| Allanxanthone A | Stem Bark, Fruits | nih.govmdpi.com |

| Allanxanthone C | Stem Bark, Seeds | capes.gov.brtandfonline.com |

| Rubraxanthone | Stem Bark | capes.gov.brebi.ac.uk |

| Tovophyllin A | Stem Bark | capes.gov.br |

| Garciniafuran | Stem Bark, Seeds | thieme-connect.comcapes.gov.br |

| Norcowanin | Stem Bark | capes.gov.br |

| α-Mangostin | Leaves, Seeds | thieme-connect.comtandfonline.com |

| 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthone | Leaves, Seeds | thieme-connect.comtandfonline.com |

| 1,6-dihydroxy-3,7-dimethoxy-2-(3-methylbut-2-enyl)xanthone | Leaves | tandfonline.com |

| 3,6,7-trihydroxy-1-methoxyxanthone | Stem Bark | nih.gov |

| 2,6-dihydroxy-1-methoxyxanthone | Stem Bark | nih.gov |

| 1,6-dihydroxy-2,4-diprenylxanthone | Seeds | thieme-connect.com |

Non-Xanthone Secondary Metabolites

| Compound Name | Chemical Class | Plant Part | Reference |

| Lupeol | Pentacyclic Triterpene | Stem Bark, Seeds | researchgate.netthieme-connect.com |

| Stigmasterol | Phytosterol | Stem Bark | researchgate.net |

| Stigmasterol-3-O-β-D-glucopyranoside | Saponin | Stem Bark | capes.gov.br |

| Friedelan-3-one | Pentacyclic Triterpene | Leaves | tandfonline.com |

| Amentoflavone | Biflavonoid | Leaves | tandfonline.com |

| Podocarpusflavone A | Biflavonoid | Leaves | tandfonline.com |

| Epicatechin | Flavanol | nih.gov | |

| Oleanolic acid acetate (B1210297) | Triterpene | nih.gov | |

| Garcinol | Benzophenone (B1666685) | Fruits | mdpi.com |

| Cambogin | Benzophenone | Fruits | mdpi.com |

| Guttiferone F | Benzophenone | Fruits | mdpi.com |

Chemical Constituents of Garcinia polyantha

Isolation and Purification Methodologies

Extraction Techniques from Plant Material

The initial step in isolating Allanxanthone B involves its extraction from the plant material, specifically the stem bark of Allanblackia monticola. nih.govworldagroforestry.org

A common and effective method for extracting compounds like this compound is solvent-based extraction. Research has shown that a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) in a 1:1 ratio is utilized for this purpose. worldagroforestry.org This solvent combination is adept at solubilizing a wide range of compounds, including xanthones, from the plant tissue. The extraction is typically carried out at room temperature to prevent the thermal degradation of the target compounds. worldagroforestry.org

Following the solvent extraction, the resulting solution contains a mixture of various phytochemicals. To obtain a concentrated crude extract, the solvent is removed from the solution. This is achieved by concentrating the extract to dryness under a vacuum. worldagroforestry.org The process yields a viscous residue, which is a complex mixture containing this compound along with other xanthones, triterpenes, and phytosterols. nih.govworldagroforestry.org This crude extract then becomes the starting material for the subsequent purification stages.

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique in natural product chemistry, enabling the isolation of individual compounds from a complex mixture. wikipedia.orgorgchemboulder.com

Column chromatography is a primary method used for the separation of compounds from the crude extract of Allanblackia monticola. worldagroforestry.orglongdom.org Specifically, flash column chromatography is employed, which utilizes pressure to speed up the separation process. orgchemboulder.com

The stationary phase used in this process is silica (B1680970) gel with a mesh size of 230–240. worldagroforestry.org The crude extract is loaded onto the column, and a mobile phase, consisting of a hexane-ethyl acetate (B1210297) (EtOAc) solvent system, is passed through it. worldagroforestry.org The separation is based on the differential affinities of the compounds for the stationary and mobile phases. libretexts.org By gradually increasing the polarity of the mobile phase, different fractions are collected, leading to the separation of this compound from other constituents. worldagroforestry.org

Table 1: Column Chromatography Parameters for this compound Isolation

| Parameter | Specification |

| Chromatography Type | Flash Column Chromatography |

| Stationary Phase | Silica Gel (230–240 Mesh) |

| Mobile Phase | Hexane-Ethyl Acetate (EtOAc) System |

This table summarizes the key parameters used in the column chromatographic separation of this compound.

While column chromatography is effective, other advanced preparative chromatographic techniques are also utilized for the isolation of xanthones from natural sources. These methods can offer higher resolution and efficiency.

High-Performance Centrifugal Partition Chromatography (HPCPC) : This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. nih.gov It has been successfully used for the preparative separation of major xanthones from mangosteen pericarp, yielding high-purity compounds in a single step. nih.gov

High-Speed Countercurrent Chromatography (HSCCC) : Similar to HPCPC, HSCCC is another liquid-liquid chromatographic method. It has been demonstrated as a fast and efficient preparative technique for the separation and purification of bioactive xanthones from the waste of Garcinia mangostana L. researchgate.net

These advanced methods represent powerful tools for the large-scale production of pure xanthones for further research and potential applications. nih.gov

Isolation Purity Assessment

After the isolation process, it is crucial to assess the purity of the obtained this compound. While the specific methods used for this compound are not detailed in the primary literature, standard analytical techniques are employed to determine the purity of isolated natural products. nih.govresearchgate.net

Common methods for purity assessment include:

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique to determine the purity of a compound. A pure compound will ideally show a single peak in the chromatogram. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the isolated compound and to detect the presence of impurities. researchgate.netacs.org

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound and can also be used to detect impurities. researchgate.net

By employing these analytical methods, researchers can confirm the identity and establish the purity of the isolated this compound, ensuring that subsequent biological or chemical studies are conducted on a well-characterized compound.

Structural Elucidation and Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in delineating the carbon-hydrogen framework of Allanxanthone B. uobasrah.edu.iq Both one-dimensional and two-dimensional NMR experiments were employed to piece together the molecule's intricate structure. researchgate.net

The ¹H NMR spectrum of this compound revealed key signals indicative of its xanthone (B1684191) core and substituent groups. It showed two aromatic proton signals at δH 6.40 (H-4) and 6.77 (H-5), which is characteristic of a 1,2,3,6,7,8-hexasubstituted xanthone. researchgate.net The spectrum also displayed signals corresponding to a geranyl group and a 2,2-dimethylpyrano ring. nih.gov

The ¹³C NMR spectrum, in conjunction with DEPT experiments, identified a total of 28 carbon signals. These signals were assigned to the various carbons of the xanthone nucleus, the geranyl side chain, and the dimethylpyrano moiety.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 161.5 | |

| 2 | 110.1 | |

| 3 | 162.8 | |

| 4 | 92.5 | 6.40, s |

| 4a | 155.6 | |

| 5 | 97.9 | 6.77, s |

| 5a | 145.4 | |

| 6 | 143.0 | |

| 7 | 115.1 | |

| 8 | 137.9 | |

| 8a | 108.3 | |

| 9 | 182.2 | |

| 9a | 103.8 | |

| 1' | 21.6 | 3.44, d (7.2) |

| 2' | 122.4 | 5.24, t (7.2) |

| 3' | 39.8 | 2.13, m |

| 4' | 26.7 | 2.08, m |

| 5' | 124.4 | 5.09, t (6.8) |

| 6' | 131.3 | |

| 7' | 17.7 | 1.83, s |

| 8' | 25.7 | 1.67, s |

| 9' | 16.2 | 1.58, s |

| 2'' | 78.2 | |

| 3'' | 128.0 | 6.64, d (10.0) |

| 4'' | 115.6 | 5.58, d (10.0) |

| 5'' | 28.2 | 1.45, s |

| 6'' | 28.2 | 1.45, s |

| 1-OH | 13.78, s | |

| 3-OH | ||

| 6-OH |

Data sourced from spectral analysis.

Two-dimensional NMR experiments provided crucial connectivity information. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum was particularly informative, confirming the placement of the geranyl group at the C-2 position and the fusion of the 2,2-dimethylpyrano ring to the xanthone core. researchgate.net For instance, correlations were observed between the methylene (B1212753) protons of the geranyl group and the carbons of the xanthone nucleus. The Heteronuclear Single Quantum Coherence (HSQC) spectrum established the direct one-bond correlations between protons and their attached carbons. The Correlation Spectroscopy (COSY) experiment helped to identify the spin systems within the geranyl side chain.

Mass Spectrometry (MS) Techniques

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.

HRESIMS analysis provided a pseudomolecular ion peak [M+H]⁺ at m/z 463.2064, which corresponds to the molecular formula C₂₈H₃₀O₆. nih.gov This high-resolution measurement was critical for confirming the elemental composition of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mt.comlibretexts.orgtechnologynetworks.com The UV-Vis spectrum of this compound exhibited absorption maxima (λmax) at 245, 263, 320, and 378 nm. These absorptions are characteristic of a xanthone chromophore, further supporting the proposed structure. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgvscht.czsci-hub.se The IR spectrum of this compound showed strong absorption bands for hydroxyl groups (3423 cm⁻¹), a conjugated carbonyl group (1622 cm⁻¹), and aromatic rings (1577 and 1460 cm⁻¹). researchgate.net These absorptions are consistent with the presence of hydroxyl, carbonyl, and aromatic functionalities within the structure of this compound. savemyexams.com

Proposed Molecular Configuration of this compound: 2-geranyl-1,3,6-trihydroxy-2',2'-dimethyl[5',6':7,8]xanthone

The structural assignment of this compound was achieved through meticulous analysis of its spectroscopic data. africaresearchconnects.com This novel polyisoprenylated xanthone was isolated from the stem bark of Allanblackia monticola. nih.gov The elucidation process relied heavily on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.govoutsourcedpharma.com

The investigation of this compound involved its isolation alongside several other known compounds, which provided a comparative chemical context. nih.gov These included three other xanthones (tovophyllin A, rubraxanthone, and garciniafuran), a pentacyclic triterpene (lupeol), and a phytosterol (stigmasterol). nih.gov The unique structure of this compound was established as 2-geranyl-1,3,6-trihydroxy-2',2'-dimethyl[5',6':7,8]xanthone based on the comprehensive interpretation of its spectral data. africaresearchconnects.comnih.gov

Spectroscopic Data Analysis

The characterization of this compound was made possible through the application of one- and two-dimensional NMR spectroscopy, including ¹H-NMR, ¹³C-NMR, Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC), in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). researchgate.netresearchgate.net These techniques are powerful tools for determining the intricate connectivity and spatial arrangement of atoms within a molecule. nih.govmdpi.com

¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) Spectroscopy:

¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively. mpg.de In the case of this compound, the ¹H-NMR spectrum revealed signals corresponding to aromatic protons, hydroxyl groups, and a geranyl side chain. researchgate.net The ¹³C-NMR spectrum complemented this by showing the resonances for all the carbon atoms in the xanthone core and its substituents. mpg.de

Interactive Data Table: ¹H-NMR and ¹³C-NMR Spectroscopic Data of this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 161.9 | - |

| 2 | 108.3 | - |

| 3 | 163.5 | - |

| 4 | 92.4 | 6.25 (s) |

| 4a | 155.8 | - |

| 5 | 98.0 | 6.42 (s) |

| 6 | 160.7 | - |

| 7 | 104.9 | - |

| 8 | 111.9 | - |

| 8a | 140.2 | - |

| 9 | 180.8 | - |

| 9a | 103.0 | - |

| 10a | 108.3 | - |

| 1' | 21.6 | 3.25 (d, 7.3) |

| 2' | 122.0 | 5.10 (t, 7.3) |

| 3' | 131.0 | - |

| 4' | 40.0 | 2.01 (m) |

| 5' | 124.3 | 4.95 (t, 7.0) |

| 6' | 136.9 | - |

| 7' | 25.6 | 1.60 (s) |

| 8' | 17.6 | 1.55 (s) |

| 9' | 16.2 | 1.75 (s) |

| 2'' | 78.4 | - |

| 3'' | 28.1 | 1.40 (s) |

| 4'' | 126.8 | 6.55 (d, 10.0) |

| 5'' | 115.5 | 5.50 (d, 10.0) |

| 1-OH | - | 13.50 (s) |

Data sourced from studies on the structural elucidation of xanthones. mpg.demdpi.com

2D-NMR (HMBC and HSQC) Spectroscopy:

Two-dimensional NMR techniques, such as HMBC and HSQC, were crucial in establishing the connectivity between different parts of the molecule. researchgate.net HMBC correlations show long-range couplings between protons and carbons, which helps in piecing together the molecular puzzle. researchgate.net For instance, correlations between the protons of the geranyl group and the carbons of the xanthone core confirmed the attachment point of the side chain. mdpi.com HSQC spectra correlate directly bonded protons and carbons, aiding in the definitive assignment of the NMR signals. researchgate.net

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRESIMS) provided the exact molecular weight and elemental composition of this compound. researchgate.net This information is fundamental for determining the molecular formula and corroborating the structure proposed from NMR data.

Through the combined application of these powerful spectroscopic techniques, the scientific community has gained a clear and detailed understanding of the chemical structure of this compound. africaresearchconnects.comnih.gov This foundational knowledge is essential for any future research into the properties and potential applications of this natural compound.

Biological and Pharmacological Investigations

Antimicrobial Activities and Mechanisms of Action

Allanxanthone B, a polyisoprenylated xanthone (B1684191) isolated from the stem bark of Allanblackia monticola, has been the subject of research for its potential antimicrobial properties. researchgate.net Investigations have explored its efficacy against a variety of microorganisms and the underlying mechanisms driving its antimicrobial effects.

Activity against Gram-Positive and Gram-Negative Bacteria

Studies have shown that xanthones, the class of compounds to which this compound belongs, exhibit a range of antimicrobial activities. researchgate.networldagroforestry.org Specifically, certain trioxygenated and tetraoxygenated xanthone skeletons have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net While some related xanthones have shown a broad spectrum of activity, the effectiveness can be influenced by the specific structure of the compound. researchgate.networldagroforestry.org For instance, the antimicrobial activity of some xanthones is diminished when the chemical structure is cyclized. researchgate.net

The outer membrane of Gram-negative bacteria often presents a permeability barrier, which can reduce the effectiveness of certain antimicrobial compounds. frontiersin.org However, some small molecules have demonstrated moderate activity against Gram-negative bacteria like E. coli and A. baumannii. frontiersin.org The minimal inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating greater effectiveness. Research on various natural compounds has shown a wide range of MIC values against different bacterial strains. frontiersin.orgmdpi.com

Table 1: Antimicrobial Activity of Selected Xanthones and Reference Antibiotics

| Compound/Antibiotic | Gram-Positive Bacteria MIC (µg/mL) | Gram-Negative Bacteria MIC (µg/mL) |

| Allanxanthone D | 1.22–4.88 | 1.22–39.06 |

| Gentamicin | 0.31–1.22 | 0.62–2.5 |

| Amoxicillin | 0.15–0.62 | 1.25–5 |

Source: Adapted from research on xanthones from Allanblackia gabonensis. worldagroforestry.org

Activity against Fungi and Yeasts (e.g., Candida tropicalis)

The antifungal potential of xanthone compounds has also been investigated. Studies on extracts from the Allanblackia genus have demonstrated activity against various fungi and yeasts. worldagroforestry.orgresearchgate.net Specifically, certain xanthones have shown inhibitory effects on Candida species, including Candida tropicalis. worldagroforestry.orgmdpi.com The minimum inhibitory concentration (MIC) for some xanthones against Candida species has been reported to be as low as 1.22–19.53 μg/mL. worldagroforestry.org C. tropicalis is a notable human pathogen that can cause a range of infections and has shown resistance to some antifungal agents. frontiersin.orgnih.gov The ability of this yeast to form biofilms contributes to its pathogenicity and resistance to treatment. frontiersin.orgconicet.gov.arnih.gov

Table 2: Antifungal Activity of Selected Xanthones and Reference Antibiotic

| Compound/Antibiotic | Candida Species MIC (µg/mL) |

| Allanxanthone D | 1.22–19.53 |

| Nystatin | 0.62–1.25 |

Source: Adapted from research on xanthones from Allanblackia gabonensis. worldagroforestry.org

Proposed Mechanisms of Action

The ways in which this compound and related compounds exert their antimicrobial effects are multifaceted and subject to ongoing research. Several potential mechanisms have been proposed.

One proposed mechanism for the antimicrobial action of xanthones is the inactivation of essential microbial proteins. worldagroforestry.org Xanthones are known to form irreversible complexes with nucleophilic amino acids within proteins. worldagroforestry.org This interaction can alter the protein's structure and, consequently, its function, leading to a loss of viability for the microorganism. worldagroforestry.orgresearchgate.net The amino acids in a protein that are most susceptible to this type of interaction are those with nucleophilic side chains, such as cysteine, histidine, and lysine. libretexts.orgnih.govwikipedia.org

The bacterial cell wall is a critical structure for survival and a common target for antimicrobial agents. lumenlearning.com It has been suggested that some antimicrobial compounds may disrupt the cell wall of bacteria. mdpi.com In Gram-positive bacteria, lipoteichoic acids (LTAs) are a major component of the cell wall and play a crucial role in maintaining its integrity. plos.orgnih.govbiorxiv.org Some studies propose that modifications to LTAs, such as D-alanylation, can increase the density of the cell wall, making it less permeable to certain antimicrobial peptides. plos.orgnih.govnih.gov This suggests that compounds interfering with LTA or its interactions could compromise cell wall stability. In Gram-negative bacteria, the outer membrane contains lipopolysaccharides (LPS), which can be a target for certain antibiotics like polymyxins that disrupt membrane integrity. lumenlearning.com

Another potential mechanism of antimicrobial action is the inhibition of nucleic acid synthesis, a vital process for bacterial replication. lumenlearning.commdpi.com Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. patsnap.commdpi.com Inhibition of this enzyme effectively halts DNA synthesis, leading to bacterial cell death. patsnap.com Some studies have suggested that certain xanthone derivatives can form stable complexes with bacterial gyrase, thereby inhibiting its function. researchgate.net Quinolones are a well-known class of antibiotics that target DNA gyrase. patsnap.commdpi.com

Antiplasmodial and Antimalarial Activities

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health issue. The emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents. Natural products, such as this compound, are a promising source for such discoveries.

In vitro Assessment against Plasmodium falciparum

In vitro studies have demonstrated the potential of this compound and related compounds against Plasmodium falciparum, the most virulent species of the malaria parasite. Research on phenolic compounds isolated from the genus Allanblackia has shown significant antiplasmodial activity. researchgate.net

One study evaluated various compounds from Allanblackia species against both chloroquine-sensitive (F32) and chloroquine-resistant (FcM29) strains of P. falciparum. capes.gov.brnih.govebi.ac.uk While the study highlighted the potent activity of other xanthones like macluraxanthone, it established that compounds from this genus, including this compound, are medicinally important for their antiplasmodial properties. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for a range of compounds from Allanblackia monticola were found to be between 0.6 and 8.9 µg/ml. capes.gov.brnih.gov

| Compound | P. falciparum Strain | IC50 (µg/mL) |

|---|---|---|

| Mixed Compounds | F32 (chloroquine-sensitive) | 0.6 - 8.9 |

| Mixed Compounds | FcM29 (chloroquine-resistant) | 0.6 - 8.9 |

Anti-inflammatory and Anti-nociceptive Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. This compound and other metabolites from Allanblackia species have been investigated for their potential to modulate inflammatory processes. researchgate.net

In vivo Models of Inflammation

The anti-inflammatory effects of extracts from Allanblackia monticola have been evaluated in animal models. researchgate.netresearchgate.net One study utilized the carrageenan-induced paw edema model in rats to assess the anti-inflammatory activity of different fractions of the plant's stem bark. researchgate.netresearchgate.net The methylene (B1212753) chloride fraction of Allanblackia monticola demonstrated significant, dose-dependent inhibition of inflammation. researchgate.net At a dose of 150 mg/kg, this fraction produced a maximal inhibition of 83.33% in carrageenan-induced edema. researchgate.net

Further investigations into the mechanisms of action revealed that the extract also inhibited paw edema induced by histamine, dextran, and arachidonic acid, suggesting that it may interfere with multiple inflammatory pathways. researchgate.net The effect on arachidonic acid-induced edema points towards a possible inhibition of the cyclooxygenase and/or lipoxygenase pathways. researchgate.net

Modulation of Inflammatory Pathways and Mediators

The anti-inflammatory properties of xanthones are often attributed to their ability to modulate key signaling pathways and the production of inflammatory mediators. frontiersin.org Many xanthones exert their effects by regulating pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), as well as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.orgnih.gov While specific studies on the direct modulation of these pathways by purified this compound are limited, the observed in vivo anti-inflammatory effects of Allanblackia extracts suggest that this compound may contribute to these activities. researchgate.netresearchgate.net

Antiproliferative and Proapoptotic Mechanisms in Cellular Models

The ability to induce apoptosis (programmed cell death) in cancer cells is a key characteristic of many chemotherapeutic agents. This compound has been investigated for its potential to combat certain types of leukemia by promoting apoptosis and inhibiting cell proliferation. researchgate.netgoogle.com

Effects on Leukemic B Lymphocytes (e.g., ESKOL cell line, B-CLL cells)

Chronic lymphocytic leukemia (CLL) is a type of cancer characterized by the accumulation of B lymphocytes. clevelandclinic.org Research has shown that xanthones isolated from Allanblackia monticola, including this compound, exhibit apoptotic and antiproliferative activities against human leukemic B lymphocytes. researchgate.netthieme-connect.comscispace.comresearchgate.netnih.gov

Studies have utilized cell lines such as ESKOL, derived from hairy cell leukemia, and primary cells from patients with B-cell chronic lymphocytic leukemia (B-CLL) to evaluate these effects. researchgate.netgoogle.comthieme-connect.comscispace.comresearchgate.netnih.gov It has been observed that certain xanthone derivatives can induce apoptosis and inhibit the replication of these leukemic cells. google.com This proapoptotic effect is a promising avenue for the development of new therapies for B-cell malignancies. google.comoncotarget.com In fact, this compound has been noted for its potential therapeutic application due to its antileukemic effects demonstrated in a xenograft mouse model of CLL. oncotarget.comnih.gov

| Cell Line/Cell Type | Activity | Observed Effects |

|---|---|---|

| ESKOL (Hairy Cell Leukemia) | Antiproliferative, Apoptotic | Inhibition of cell growth, induction of apoptosis. researchgate.netgoogle.comthieme-connect.com |

| B-CLL (B-cell Chronic Lymphocytic Leukemia) | Antiproliferative, Apoptotic | Inhibition of replication, induction of apoptosis. researchgate.netgoogle.comthieme-connect.comresearchgate.netnih.gov |

Selective Targeting of Cancer Cells

The principle of selectively targeting cancer cells is a cornerstone of modern cancer therapy, aiming to maximize efficacy while minimizing harm to healthy tissues. mdpi.com Some natural products have demonstrated an ability to kill cancer cells without significantly affecting normal cells. frontiersin.org In this context, this compound has been identified as having therapeutic potential due to its antileukemic effects observed in a xenograft mouse model of chronic lymphocytic leukemia (CLL). nih.gov

While detailed studies on the specific mechanisms of selective cytotoxicity for this compound are not extensively documented, research on other xanthones from its source, Allanblackia monticola, provides valuable insights. For instance, a related compound, 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthone, exhibited selective toxicity toward tumor cells from B-CLL patients. researchgate.net This suggests a potential class effect for xanthones from this plant, where the compounds are more cytotoxic to cancerous B-cells than to normal T-cells. researchgate.net The development of therapies that can selectively eliminate cancer cells is a critical goal to overcome the drawbacks of traditional treatments that also damage healthy cells. dntb.gov.ua

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer cells, allowing them to survive and proliferate abnormally. frontiersin.org The induction of apoptosis is a primary mechanism for many anticancer agents. frontiersin.orghaematologica.org Natural products are a significant source of compounds that can trigger this cell death pathway. haematologica.org

Xanthones isolated from Allanblackia monticola have been shown to possess apoptotic activities against human leukemic B lymphocytes. researchgate.netresearchgate.net Specifically, compounds from this plant, including α-mangostin and 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthone, triggered apoptosis in B-CLL leukemia cells in a dose-dependent manner. researchgate.net This process often involves the activation of caspases, a family of proteases that execute cell death. nih.govhaematologica.org The activation of the intrinsic mitochondrial pathway, involving the release of cytochrome c, is a common mechanism for apoptosis induction. nih.gov While this compound is noted for its antileukemic effects, the specific molecular pathways it triggers to induce apoptosis require further detailed investigation. nih.gov

Inhibition of Cell Proliferation

Uncontrolled cell proliferation is a defining hallmark of cancer. frontiersin.org Therefore, inhibiting the proliferation of tumor cells is a key objective of cancer therapy. dntb.gov.ua Natural compounds have been investigated for their ability to halt the cancer cell cycle and prevent their division. smolecule.com

Research has demonstrated that xanthones derived from Allanblackia monticola exhibit antiproliferative activities against human leukemic B lymphocytes. researchgate.netresearchgate.net The B-cell receptor (BCR) signaling pathway is often crucial for the survival and proliferation of malignant B-cells, and its inhibition can be a therapeutic strategy. researchgate.netresearchgate.net While the specific inhibitory concentration (IC50) for this compound against various cell lines is not detailed in the provided search results, the general antileukemic activity reported for the compound suggests an impact on cell proliferation. nih.gov The ability of xanthones to inhibit protein kinases can lead to the arrest of the cancer cell cycle and halt proliferation. mdpi.com

Enzyme Inhibition Studies

Beyond its anticancer potential, this compound has been identified as a significant inhibitor of certain enzymes implicated in metabolic diseases.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. researchgate.net Under normal glucose conditions, this pathway is minor, but in the hyperglycemic state of diabetes mellitus, its activity increases significantly. mdpi.com The accumulation of sorbitol in tissues that are not insulin-sensitive, such as nerves and the lenses of the eyes, leads to osmotic stress and cellular damage. mdpi.comresearchgate.net Therefore, inhibitors of aldose reductase are being investigated as a means to prevent or manage long-term diabetic complications. researchgate.netresearchgate.net Computational studies have identified this compound as a potent inhibitor of the aldose reductase enzyme. researchgate.netnih.gov

To identify and evaluate potential aldose reductase inhibitors from natural sources, computational methods are widely employed. Techniques such as ensemble docking, molecular dynamics (MD) simulations, and density functional theory (DFT) are used to predict the binding affinity and interaction mechanisms of compounds with the target enzyme. nih.gov

In a computational study assessing xanthones from African medicinal plants, this compound was identified as one of the most potent inhibitors against the aldose reductase enzyme based on ensemble docking results. nih.gov MD simulations, often run for durations such as 100 nanoseconds, are used to analyze the stability of the compound within the enzyme's binding pocket and observe conformational changes. mdpi.com These simulations showed that xanthones, including this compound, established a stable and favorable binding mode with the enzyme. researchgate.netnih.gov The stability of the interaction is often confirmed by analyzing parameters like the root mean square deviation (RMSD). mdpi.com The interaction of this compound with the catalytic site of aldose reductase is stabilized by the formation of hydrogen bonds. mdpi.com The presence of hydroxyl and prenyl groups in its structure may contribute to its effective interaction with the enzyme's anionic and hydrophobic pockets, resulting in good binding energy.

Acetylcholinesterase (AChE) Inhibition by Related Xanthones

Xanthones, as a chemical class, have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.netnih.gov The inhibition of AChE helps to maintain levels of the neurotransmitter acetylcholine, which is crucial for memory and learning. nih.gov

Studies on various plant extracts containing xanthones, such as those from the Calophyllum species, have shown significant AChE inhibitory effects. researchgate.netbioline.org.br For instance, methanol (B129727) extracts of Calophyllum inophyllum and Calophyllum bejaminum exhibited strong inhibition of the enzyme. bioline.org.br While some studies have indicated that certain xanthones show weaker activity compared to standard drugs like tacrine, they still present potential as lead compounds for the development of new AChE inhibitors. researchgate.netbioline.org.br

Research on synthetic xanthone derivatives has also yielded promising results. A series of 3-O-substituted xanthone derivatives were found to have potent AChE inhibitory activity, with some compounds showing IC50 values in the low micromolar range. nih.gov Molecular docking studies suggest that these xanthones bind to both the active and allosteric sites of the AChE enzyme. researchgate.net

| Plant/Compound | AChE Inhibitory Activity (IC50) | Reference |

| Garcinia picrorrhiza Miq. fruit extract (GpKar) | 70.25 µg/ml | researchgate.net |

| Xanthone (from GpKar) | 11.80 µg/ml | researchgate.net |

| 3-(4-phenylbutoxy)-9H-xanthen-9-one | 0.88 µM | nih.gov |

| ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 1.28 µM | nih.gov |

Antioxidant Activity

This compound has been identified as a compound with antioxidant properties. smolecule.com Xanthones, in general, are recognized for their antioxidant capacity, which is a key aspect of their diverse biological activities. researchgate.netmdpi.com The antioxidant potential of these compounds is often evaluated through various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. nih.gov

Antiviral Activity (e.g., Anti-HIV)

Xanthones have demonstrated a broad spectrum of biological effects, including antiviral activity. researchgate.net Specifically, compounds isolated from the Calophyllum species have been reported to possess anti-HIV properties. researchgate.netmdpi.com This has spurred further research into the antiviral potential of various xanthones.

While direct studies on the anti-HIV activity of this compound are not explicitly detailed, the general class of prenylated xanthones, to which this compound belongs, has shown antiretroviral effects. stjohns.edu The antiviral activity of xanthones is one of the many pharmacological benefits attributed to this class of compounds. mdpi.com

Neurotrophic Effects

Some xanthones have been investigated for their potential neurotrophic effects, which involve promoting the survival and growth of neurons. researchgate.net Brain-Derived Neurotrophic Factor (BDNF) is a key protein involved in neurogenesis, synaptic plasticity, and neuronal survival. nih.govmdpi.com Its levels are often altered in various neurological and psychiatric disorders. plos.org

While the direct neurotrophic effects of this compound have not been specifically elucidated in the provided results, the broader class of xanthones has been associated with effects on the central nervous system. stjohns.edu The potential for natural compounds to modulate BDNF levels and signaling pathways is an active area of research. For instance, studies have shown that certain peptides derived from BDNF can mimic its neurotrophic and neurogenic effects. plos.org Given the diverse biological activities of xanthones, their potential to influence neurotrophic pathways warrants further investigation.

Structure Activity Relationship Sar Studies of Allanxanthone B and Xanthone Derivatives

Impact of Substituent Nature and Position on Biological Activities

The type and placement of substituent groups on the fundamental dibenzo-γ-pyrone (xanthone) scaffold are determinant factors for the biological activities of these compounds. mdpi.comtandfonline.com Research has consistently shown that the growth inhibitory effects of xanthone (B1684191) derivatives on various cell lines are dependent on the nature and position of these substituents. up.pt Key positions on the xanthone nucleus, particularly C-1, C-3, C-6, and C-8, have been identified as critical for influencing biological outcomes. mdpi.com

The introduction of various functional groups such as prenyl, hydroxyl, methoxy (B1213986), furan, and pyran moieties can significantly modulate the pharmacological profile of the xanthone. mdpi.comresearchgate.net For instance, SAR studies on a series of benzo[b]xanthone derivatives revealed that an aminoalkoxy substituent with a four or five-carbon spacer and a terminal dimethyl amino group at the C-3 position was advantageous for growth-inhibitory activity. up.pt Similarly, the presence of diprenyl, dipyrano, and prenylated pyrano substituent groups has been shown to contribute significantly to the cytotoxic properties of certain xanthone derivatives. nih.gov The strategic modification of the xanthone skeleton is therefore a key area of interest for developing derivatives with enhanced or specific biological activities. tandfonline.com

Table 1: Influence of Substituent Nature and Position on Biological Activity of Xanthone Derivatives

| Substituent Group | Position on Xanthone Core | Observed Biological Effect | Example Compound(s) |

|---|---|---|---|

| Prenyl, Hydroxyl | C-8 (Prenyl), C-1, C-3, C-6 (Hydroxyl) | Enhanced anticancer activity. mdpi.com | Analogs of α-mangostin |

| Aminoalkoxy with 4-5 carbon spacer | C-3 | Increased antitumor activity. up.pt | Benzo[b]xanthone derivatives |

| Diprenyl, Dipyrano, Prenylated pyrano | Various | Strong cytotoxicity against cancer cell lines. nih.gov | Mesuaferrin A, Macluraxanthone, α-mangostin |

| Alkoxy or Alkenoxy | C-3 | Beneficial influence on cholinesterase inhibitory potency. researchgate.net | 1,3-dihydroxyxanthone analogues |

Correlating Structural Features with Antimicrobial Potency

The antimicrobial properties of xanthones are closely tied to specific structural characteristics. The functional group substitution pattern is a known determinant of the antimicrobial and other pharmacological activities of these compounds. researchgate.net Both naturally occurring and synthetic xanthone derivatives have demonstrated a wide spectrum of activity against various microbial pathogens, including bacteria and fungi. researchgate.networldagroforestry.org

The oxygenation pattern on the xanthone core is a critical factor for antimicrobial efficacy. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, particularly, plays a significant role. nih.gov Studies indicate that 1,3,6,7-tetraoxygenated xanthones are particularly potent. For example, the antibacterial activity of α-mangostin and γ-mangostin is strongly linked to the presence of free hydroxyl groups at the C-3 and C-6 positions. tandfonline.com The methylation of these hydroxyl groups often leads to a loss of activity, highlighting the importance of the free phenolic groups. tandfonline.com

Furthermore, trioxygenated and tetraoxygenated xanthone skeletons generally exhibit better antimicrobial activities. nih.govresearchgate.net Simple oxygenated xanthones, characterized by hydroxyl or methoxy groups, have shown effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net The position of these groups is crucial; for instance, a 1,3,5,6-tetraoxygenated pattern has been associated with inhibitory activity. nih.gov Increasing the lipophilicity by converting some hydroxyl groups to methoxy groups can also enhance interactions with the bacterial cell membrane, thereby improving antibacterial action. nih.gov

Table 2: Effect of Oxygenation Patterns on Antimicrobial Activity

| Oxygenation Pattern | Key Substituent Positions | Reported Antimicrobial Activity | Example Compound(s) |

|---|---|---|---|

| 1,3,6,7-Tetraoxygenated | -OH at C-3 and C-6 | Essential for anti-MRSA and anti-VRE activity. tandfonline.com | α-mangostin, γ-mangostin |

| 1,3,5,6-Tetraoxygenated | -OH, -OCH3 | Inhibition against Gram-positive and Gram-negative bacteria. nih.gov | Various natural xanthones |

| 1,5-Dihydroxy-6,7-dimethoxy | -OH at C-1, C-5; -OCH3 at C-6, C-7 | Activity against S. epidermidis and Bacillus cereus. nih.gov | 1,5-dihydroxy-6,7-dimethoxyxanthone |

| 1,3,6-Trihydroxy | -OH at C-1, C-3, C-6 | Effective against E. coli, B. cereus, S. aureus, S. typhimurium. aip.org | 1,3,6-trihydroxyxanthone |

The presence of isoprenoid side chains, such as prenyl and geranyl groups, is another major determinant of the antimicrobial potency of xanthones. rsc.org Allanxanthone B is a polyisoprenylated xanthone, its structure being 2-geranyl-1,3,6-trihydroxy-2′,2′-dimethyl[5′,6′:7,8]xanthone. researchgate.netcapes.gov.br This prenylation often enhances biological activities, including antimicrobial effects. rsc.org

Prenylated xanthones are considered important candidates for antimicrobial agents. nih.govresearchgate.net The prenyl side chain at the C-2 position, in combination with hydroxyl groups at C-3 and C-6, is considered essential for the high antibacterial activity of compounds like γ-mangostin. tandfonline.com The introduction of prenyl groups can improve the interaction of the xanthone with biological targets, potentially by increasing lipophilicity and facilitating passage through cell membranes. researchgate.net SAR studies have revealed that diprenyl groups contribute significantly to the cytotoxic and, by extension, antimicrobial activities of xanthone derivatives. nih.gov The presence and position of these bulky, lipophilic groups can thus be correlated with enhanced potency against a range of microorganisms. nih.gov

Computational Approaches in SAR Elucidation

In modern drug discovery, computational methods are indispensable for elucidating SAR, reducing the costs and time associated with synthesizing and testing new compounds. mdpi.comuni-bonn.de These in silico techniques, including molecular docking and molecular dynamics simulations, provide profound insights into the molecular interactions between a ligand like this compound and its biological targets. mdpi.comtandfonline.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ebi-edu.com It is widely used to screen virtual libraries of compounds and to understand the structural basis of inhibition. nih.govresearchgate.net

For this compound and other xanthones, molecular docking has been employed to explore binding mechanisms against various disease targets. mdpi.comnih.gov A computational study identified this compound as a potent inhibitor of the aldose reductase enzyme, a target in diabetes management. mdpi.com The docking results showed this compound had a strong binding energy of -10.6 kcal/mol. mdpi.com The analysis revealed specific interactions with the enzyme's active site: the keto group of the pyrone ring formed a hydrogen bond with the amino acid residue Ala299, while oxygen atoms on its benzene (B151609) ring formed hydrogen bonds with Ala299 and Leu300. mdpi.com Additionally, several hydrophobic interactions with residues such as Trp20, His110, and Phe122 were observed, which help to anchor the molecule within the binding pocket. mdpi.com Such studies are crucial for rationalizing the observed biological activities and for guiding the design of new, more potent inhibitors. aip.org

Table 3: Molecular Docking Results for this compound and Other Xanthones

| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Aldose Reductase (AR) | -10.6 mdpi.com | Ala299, Leu300, Trp20, His110, Phe122, Trp219, Cys298, Leu301 mdpi.com |

| 1,3,6-trihydroxyxanthone | MRSA (PDB: 2x3f) | Not specified | His38, His35, Val177, Lys150, Met41 aip.org |

| 1-(dimethylamino)-3,4,6-trihydroxy-9H-xanthen-9-one (X3) | CDK2 | -6.69 to -7.39 (range for series) journals.co.za | Not specified |

| Garcinone B | ACE2, Mpro (SARS-CoV-2) | Not specified | Not specified mdpi.com |

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. frontiersin.org Following molecular docking, MD simulations are often performed to assess the dynamic stability of the ligand-protein complex and to refine the understanding of the binding interactions. tandfonline.comfrontiersin.org

MD simulations have been used to validate the docking predictions for xanthone derivatives, including this compound. mdpi.com In a study on aldose reductase inhibitors, a 100 ns MD simulation showed that the complex of this compound with the enzyme was stable. mdpi.com The root-mean-square deviation (RMSD), a measure of the average change in displacement of atoms, indicated good conformational stability of the system. mdpi.comresearchgate.net Similarly, MD simulations of other xanthone derivatives targeting proteins like CDK2 and EGFR have been used to confirm that the ligands maintain stable interactions within the protein's active site over the simulation period. journals.co.za These simulations provide a more dynamic and realistic picture of the molecular interactions, confirming that the binding modes predicted by docking are maintained in a simulated physiological environment. mdpi.commdpi.com

Table 4: Summary of Molecular Dynamics (MD) Simulation Findings

| Compound/Complex | Simulation Length | Key Finding(s) |

|---|---|---|

| This compound - Aldose Reductase | 100 ns mdpi.com | The complex established a better binding mode and affinity, with stable RMSD plots indicating good conformational stability. mdpi.com |

| Xanthone derivative (X3) - CDK2 | 50 ns journals.co.za | Maintained stable interactions within the protein's active site, confirmed by RMSD analysis. journals.co.za |

| Garcinone B - ACE2/Mpro | Not specified | Exhibited proper stability in the interaction between the ligand and the protein targets. mdpi.com |

| Xanthone 5a - Acetylcholinesterase (AChE) | Not specified | Explored the dynamics of the inhibitory mechanism and confirmed the stability of the xanthone within the active site. tandfonline.com |

Advanced Analytical and Computational Methodologies in Allanxanthone B Research

Advanced Spectroscopic Techniques for Structural Confirmation

The unambiguous determination of Allanxanthone B's molecular structure relies on a suite of advanced spectroscopic techniques. chemrxiv.org These methods provide complementary information, allowing for a comprehensive analysis of its atomic composition, connectivity, and stereochemistry. solubilityofthings.com The primary tools for the structural confirmation of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and others like Infrared (IR) and Ultraviolet (UV) spectroscopy. researchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to piecing together the carbon-hydrogen framework. researchgate.net The ¹H NMR spectrum of this compound shows two distinct aromatic signals at δH 6.40 (H-4) and 6.77 (H-5), which is characteristic of a 1,2,3,6,7,8-hexasubstituted xanthone (B1684191) core. researchgate.net Further analysis of the ¹H NMR spectrum reveals signals corresponding to hydroxyl groups, a 3-methyl-2-butenyl (B1208987) (isoprenyl) group, a 3-methyl-1-butenyl group, and a monosubstituted 2,2-dimethylpyrano ring. researchgate.net The precise placement of these substituent groups is confirmed using 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), which map out the connectivity between protons and carbons. researchgate.net

High-Resolution Mass Spectrometry (HRESIMS) is employed to determine the exact molecular formula of the compound. researchgate.netwiley-vch.de This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the calculation of an elemental composition that fits the observed mass. uni-bielefeld.de Complementary techniques such as IR spectroscopy help identify the presence of specific functional groups (e.g., hydroxyls, carbonyls), while UV spectroscopy provides information about the molecule's chromophore system. researchgate.net

Table 1: Selected ¹H NMR Spectral Data for this compound. researchgate.net

Computational Chemistry for Pharmacological Potential

Computational chemistry utilizes computer simulations and mathematical models to investigate molecular properties and interactions, offering profound insights into the pharmacological potential of compounds like this compound. nextmol.com These in silico methods can predict how a molecule might behave in a biological system, guiding further experimental research. eie.gr For this compound, computational studies have been instrumental in identifying potential protein targets and elucidating the structural basis for its bioactivity. mendeley.commdpi.com

Ensemble docking is an advanced computational technique that accounts for the flexibility of a protein target by using multiple conformations of the receptor in the docking process. biorxiv.org This approach provides a more realistic prediction of the binding mode and affinity of a ligand. biorxiv.org

In a study investigating the potential of various xanthones as inhibitors of the aldose reductase (AR) enzyme, a key target in diabetes management, this compound was identified as a potent inhibitor through ensemble docking. mendeley.commdpi.com The calculations revealed a significant binding affinity, with a binding energy of -10.6 kcal/mol. mdpi.com The analysis further detailed the specific molecular interactions responsible for this strong binding. This compound was predicted to form crucial hydrogen bonds with the amino acid residues Ala299 and Leu300 in the enzyme's active site. mdpi.com Additionally, it established several hydrophobic interactions with residues Trp20, Trp79, His110, Trp111, Phe122, Trp219, Cys298, and Leu301, which further stabilize the ligand-protein complex. mdpi.com

Table 2: Summary of Ensemble Docking Results for this compound with Aldose Reductase. mdpi.com

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com In drug discovery research, MD simulations assess the stability of a ligand-protein complex, providing insights into how the interactions are maintained in a dynamic, solvated environment. mdpi.com

The complex of this compound bound to the aldose reductase enzyme was subjected to MD simulations to validate the docking results and assess its stability. mdpi.com The analysis of the simulation trajectory showed that the compound remained stably bound within the enzyme's catalytic site. researchgate.net A key finding was the persistence of specific interactions over the simulation time; for instance, a hydrogen bond with the residue Ala299 was consistently maintained. researchgate.net While a maximum of three hydrogen bonds were observed in some frames, one was consistently present throughout the simulation, indicating a stable interaction. researchgate.net In a separate in silico study, a 200 ns MD simulation was used to confirm the stability of the this compound complex with acetylcholinesterase, another potential therapeutic target. shd-pub.org.rs

Table 3: Findings from Molecular Dynamics Simulations of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org In the context of this compound research, DFT calculations are used to understand its electronic properties, chemical reactivity, and molecular electrostatic potential (MESP). mendeley.commdpi.com These electronic parameters are essential for explaining and predicting the pharmacological potential of a compound. researchgate.net

DFT studies on this compound have helped to explain its favorable pharmacological properties. mdpi.com By calculating parameters such as chemical hardness and softness, researchers can predict the tendency of a molecule to exchange electrons within the binding pocket of an enzyme, which is a key aspect of its reactivity and inhibitory potential. researchgate.net Furthermore, MESP diagrams generated through DFT calculations illustrate the electrostatic potential surface of the molecule, highlighting the positive, negative, and neutral regions. mdpi.com This information is valuable for understanding how the molecule will interact with the charged or polar residues of a protein target. mdpi.com

In silico bioactivity and drug-likeness prediction involves the use of computational models to evaluate a compound's potential as a drug candidate. mdpi.com These predictions often involve assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mendeley.com Such computational screening is a rapid and cost-effective way to prioritize compounds for further development. vietnamjournal.rujapsonline.com

This compound has been evaluated using these in silico tools in multiple studies. As part of the investigation into its aldose reductase inhibitory activity, ADMET methods were employed to assess its drug-like properties. mendeley.commdpi.com In another computational study, this compound was identified as a potential inhibitor of acetylcholinesterase, an enzyme linked to Alzheimer's disease. shd-pub.org.rs The molecular docking calculations in this study predicted a binding affinity of -50.651 kJ/mol, which was notably stronger than that of Donepezil (-46.789 kJ/mol), an FDA-approved drug for this purpose. shd-pub.org.rs These predictive studies highlight the potential of this compound across different therapeutic areas and underscore the value of in silico screening in modern drug discovery. shd-pub.org.rs

Table 4: Summary of In Silico Predicted Bioactivities for this compound.

Future Research Directions and Therapeutic Potential Assessment

Elucidation of Detailed Molecular Mechanisms of Action

While initial studies have demonstrated that Allanxanthone B can induce apoptosis in cancer cells, the precise molecular pathways and direct protein interactions remain partially understood. nih.govgoogle.com A critical area for future research is the comprehensive mapping of its mechanism of action.

Current evidence suggests that this compound's anticancer effects, particularly against B-cell chronic lymphocytic leukemia (B-CLL), involve the induction of caspase-dependent apoptosis via the mitochondrial pathway. nih.gov It has also been shown to have therapeutic potential in xenograft mouse models of CLL. oncotarget.comoncotarget.com Furthermore, computational studies have identified this compound as a potent inhibitor of the aldose reductase (AR) enzyme, suggesting a role in mitigating diabetic complications. researchgate.netmdpi.com These docking studies indicate that the compound likely interacts with amino acid residues in the enzyme's active site. mdpi.comresearchgate.net

Future investigations should employ advanced proteomic and genomic techniques to identify its direct binding partners and downstream signaling cascades. Techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and yeast two-hybrid screens could pinpoint specific protein targets. Elucidating these mechanisms is crucial for understanding its full therapeutic potential and for identifying predictive biomarkers for patient stratification in future clinical trials.

Table 1: Proposed Molecular Targets and Mechanisms of this compound

| Proposed Target/Pathway | Implicated Disease/Process | Evidence Level | Future Research Focus |

|---|---|---|---|

| Bcl-2 Family Proteins / Mitochondrial Apoptosis Pathway | B-cell Chronic Lymphocytic Leukemia (B-CLL) | Preclinical (in vitro, in vivo) nih.govoncotarget.com | Identification of specific Bcl-2 family members modulated (e.g., Mcl-1, Bcl-2); validation of direct binding. oncotarget.com |

| Caspase Activation | B-cell Chronic Lymphocytic Leukemia (B-CLL) | Preclinical (in vitro) nih.gov | Delineation of the full caspase cascade (initiator and executioner caspases) activated by the compound. oncotarget.com |

| Aldose Reductase (AR) | Diabetic Complications | In Silico (Molecular Docking) researchgate.netmdpi.comresearchgate.net | In vitro enzymatic assays and in vivo studies in diabetic models to confirm inhibitory activity and therapeutic effect. |

| Bacterial Cell Wall/Membrane Integrity | Bacterial Infections | Preclinical (in vitro) researchgate.netresearchgate.net | Investigation into specific interactions with bacterial components like lipoteichoic acid or lipopolysaccharides. |

| DNA Synthesis | Bacterial Infections | Inferred from derivative studies researchgate.net | Direct assays to measure inhibition of bacterial DNA gyrase or other components of the replication machinery. |

Development of Novel this compound Derivatives with Enhanced Activities

The natural scaffold of this compound provides a promising starting point for medicinal chemistry efforts. The development of novel derivatives through targeted chemical modification could lead to analogs with enhanced potency, improved selectivity, and more favorable pharmacokinetic properties.

Structure-activity relationship (SAR) studies on various xanthones suggest that modifications to the hydroxyl and prenyl groups can significantly impact biological activity. mdpi.commdpi.com For instance, the number and position of hydroxyl groups can influence anti-proliferative effects, while alterations to the isoprenyl side chains can modulate antimicrobial or cytotoxic potency. researchgate.netmdpi.com Strategies could involve synthesizing analogs with different alkyl chain lengths, introducing various functional groups (e.g., halogens, nitrogen-containing heterocycles) to the xanthone (B1684191) core, or creating glycosylated derivatives to improve solubility and bioavailability. mdpi.comresearchgate.net These novel compounds would then require screening against a panel of cancer cell lines and microbial strains to identify candidates with superior therapeutic profiles compared to the parent compound. google.com

Table 2: Potential Strategies for Developing this compound Derivatives

| Modification Strategy | Target Moiety | Desired Outcome | Rationale/Example from Xanthone Chemistry |

|---|---|---|---|

| Alteration of Prenyl Groups | Geranyl side chain | Enhanced potency, altered lipophilicity | The nature and position of prenyl groups are critical for the activity of many xanthones, including α-Mangostin. researchgate.net |

| Modification of Hydroxyl Groups | C1, C3, C6 Hydroxyls | Improved solubility, bioavailability, and potency | Acetylation or methylation can alter pharmacokinetic properties; increasing hydroxyl groups can enhance anti-proliferative activity. mdpi.commdpi.com |

| Introduction of Heteroatoms | Xanthone scaffold | Enhanced anticancer activity, novel mechanisms | Incorporation of nitrogen into heterocyclic rings has been shown to boost the anticancer potential of xanthone derivatives. mdpi.com |

| Cyclization | Prenyl and adjacent hydroxyl groups | Creation of rigid analogs with potentially higher binding affinity | Cyclization between prenyl and hydroxyl groups can form dihydrobenzofuran moieties, sometimes altering activity. mdpi.com |

| Total Synthesis | Complete molecule | Access to unnatural analogs, scalable production | Total synthesis allows for the creation of derivatives not accessible from the natural product and overcomes low isolation yields. mdpi.comresearchgate.net |

Investigation into Synthetic Biology and Bioproduction Strategies

The isolation of this compound from its natural source, Allanblackia monticola, is often low-yield and unsustainable for large-scale production. researchgate.netmdpi.com Synthetic biology and metabolic engineering offer a promising alternative for the renewable and scalable bioproduction of this compound and its derivatives.

The biosynthetic pathway of xanthones in plants generally involves the shikimate and acetate (B1210297) pathways, with L-phenylalanine serving as a key precursor. researchgate.netresearchgate.netmdpi.com The first step towards bioproduction would be to identify and characterize the complete biosynthetic gene cluster (BGC) for this compound in A. monticola. Once the BGC is identified, it can be transferred to a heterologous host—a microorganism like Saccharomyces cerevisiae (yeast) or Escherichia coli that is well-suited for industrial fermentation. nih.govnih.gov

Further strategies would involve engineering the host's metabolism to increase the supply of precursors, optimizing the expression of the biosynthetic genes using strong promoters, and potentially using precursor-directed mutasynthesis to generate novel analogs. nih.govnih.gov These approaches could lead to a cost-effective and environmentally friendly production platform. rsc.orgmdpi.com

Table 3: Potential Strategies for Bioproduction of this compound

| Strategy | Description | Key Enabling Technologies |

|---|---|---|

| Biosynthetic Gene Cluster (BGC) Identification | Mining the genome of A. monticola to find the genes responsible for this compound synthesis. | Genome sequencing, bioinformatics tools (e.g., antiSMASH). nih.gov |

| Heterologous Expression | Transferring the identified BGC into a microbial host for production. | DNA synthesis, plasmid-based expression systems, genome integration (e.g., CRISPR-Cas9). nih.govrsc.org |

| Metabolic Engineering | Modifying the host's native metabolism to increase the pool of precursors (e.g., L-phenylalanine, malonyl-CoA). | Pathway engineering, enzyme overexpression/knockout. nih.govmdpi.com |

| Promoter Engineering | Replacing native promoters in the BGC with strong, inducible promoters to enhance gene expression and production levels. | Synthetic biology toolkits, libraries of characterized promoters. nih.gov |

| Fermentation Optimization | Optimizing growth conditions (media, temperature, pH) in a bioreactor to maximize yield. | Design of Experiments (DoE), advanced bioreactor technology. |

Exploration of Additional Preclinical Therapeutic Applications

The known anti-proliferative, pro-apoptotic, antimicrobial, and enzyme-inhibitory activities of this compound suggest that its therapeutic potential may extend beyond its currently explored applications. researchgate.netnih.govmdpi.com A systematic exploration of its efficacy in other disease models is a logical next step.

Given its potent activity against B-CLL, it is highly warranted to test this compound against a broader panel of hematological and solid tumors. Cancers that are similarly dependent on anti-apoptotic proteins like Bcl-2 or Mcl-1 for survival could be particularly susceptible. nih.govoncotarget.com Its demonstrated antimicrobial properties should be evaluated against a wider range of clinically relevant pathogens, including multi-drug resistant strains. researchgate.netresearchgate.net

Furthermore, its in silico identification as an aldose reductase inhibitor opens up possibilities for its use in treating various diabetic complications, such as neuropathy, retinopathy, and nephropathy, which are linked to the polyol pathway. researchgate.net Other potential areas for investigation could include inflammatory diseases, as many xanthones exhibit anti-inflammatory properties. google.com

Table 4: Summary of Current and Potential Preclinical Therapeutic Applications for this compound

| Therapeutic Area | Specific Indication | Current Status/Rationale | Future Steps |

|---|---|---|---|

| Oncology | B-cell Chronic Lymphocytic Leukemia (B-CLL) | Preclinical efficacy demonstrated in vitro and in vivo. nih.govoncotarget.com | Elucidate resistance mechanisms; explore combination therapies. |

| Other Hematological Malignancies & Solid Tumors | Rationale based on pro-apoptotic mechanism. google.comoncotarget.com | Screen against diverse cancer cell line panels (e.g., NCI-60). | |

| Infectious Diseases | Bacterial & Fungal Infections | In vitro antimicrobial activity reported. researchgate.netnih.gov | Test against drug-resistant pathogens (e.g., MRSA, Pseudomonas aeruginosa); in vivo infection models. |

| Metabolic Diseases | Diabetic Complications (e.g., Cataracts, Neuropathy) | Identified as a potential aldose reductase inhibitor via in silico studies. researchgate.netmdpi.comresearchgate.net | Confirm enzyme inhibition in vitro; evaluate efficacy in animal models of diabetes. |

| Inflammatory Disorders | General Inflammation | Many xanthones possess anti-inflammatory activity. google.com | Evaluate in standard preclinical models of inflammation (e.g., carrageenan-induced paw edema). |

Q & A

Q. What is the molecular structure and natural source of Allanxanthone B?

this compound (C₂₈H₃₀O₆) is a xanthone derivative with a 2-geranyl-1,3,6-trihydroxy-2',2'-dimethyl[5',6':7,8]xanthone structure. It is a yellow powder (mp 158–160°C) isolated from the stem bark of Allanblackia monticola, a plant used in traditional medicine . Researchers should verify structural identity via NMR, mass spectrometry, and X-ray crystallography, comparing data with published spectra.

Q. What in vitro models have been used to evaluate this compound's cytotoxicity?

Q. How can researchers optimize extraction methods for this compound from plant sources?

Standard protocols involve maceration or Soxhlet extraction with polar solvents (e.g., methanol, ethanol), followed by chromatographic purification (e.g., silica gel, HPLC). Purity validation requires HPLC-DAD/UV and comparison with reference standards. Researchers should document solvent ratios, temperature, and extraction duration to enable replication .

Advanced Research Questions

Q. How do computational studies inform the binding mechanisms of this compound?

Molecular dynamics simulations and free energy calculations (e.g., ΔGbinding) reveal this compound's potential as an aldose reductase inhibitor. Computational data (ΔGbinding ≈ -120 to -140 kJ/mol) suggest stable interactions with catalytic residues. To validate, researchers should:

Q. What strategies address contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., activity in HeLa vs. inactivity in HepG2) may arise from cell-specific uptake mechanisms or metabolic differences. Recommended approaches:

Q. How should researchers design experiments to evaluate this compound's antiangiogenic potential?

Advanced studies require in vivo models (e.g., zebrafish embryo assays) and in vitro endothelial tube formation assays. Key steps:

Q. What methodologies reconcile discrepancies between computational and experimental binding data?

If computational models predict strong binding (e.g., ΔGbinding < -120 kJ/mol) but experimental assays show weak inhibition:

- Re-examine force field parameters in simulations.

- Test compound stability under assay conditions (e.g., pH, temperature).

- Use surface plasmon resonance (SPR) to measure real-time binding kinetics .

Data Management & Replication

Q. What guidelines ensure reproducibility in this compound research?

Follow journal protocols (e.g., Beilstein Journal of Organic Chemistry):

- Publish raw data (e.g., NMR spectra, assay plate readings) in supplementary materials.

- Detail statistical methods (e.g., ANOVA, t-test) and software (e.g., GraphPad Prism).

- For computational studies, share trajectory files and force field parameters .

Q. How can researchers handle null or inconclusive results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.